molecular formula C19H20N2O2 B2877959 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899962-50-6

3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2877959
CAS No.: 899962-50-6
M. Wt: 308.381
InChI Key: UNAAGLRZOSJFIP-UHFFFAOYSA-N
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Description

This compound belongs to the methanobenzo-oxadiazocinone class, characterized by a fused bicyclic framework containing a 1,3,5-oxadiazocine ring system. Its structure includes a 3-ethylphenyl substituent at position 3 and a methyl group at position 2 (Figure 1).

Properties

IUPAC Name

10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-13-7-6-8-14(11-13)21-18(22)20-16-12-19(21,2)23-17-10-5-4-9-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAAGLRZOSJFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

This compound features a complex bicyclic structure that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives of oxadiazocin can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.

Antioxidant Properties

The antioxidant potential of oxadiazocin derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems:

  • DPPH Assay : The ability to reduce DPPH radicals indicates strong antioxidant activity. Compounds in this class have shown varying degrees of effectiveness in neutralizing free radicals.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has shown that oxadiazocins can modulate inflammatory responses:

  • Cytokine Inhibition : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms through which 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin exerts its effects are primarily linked to:

  • Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Some derivatives have shown potential in modulating receptor activity related to inflammation and pain.
  • DNA Interaction : Certain studies indicate that these compounds may interact with DNA or RNA synthesis pathways.

Case Studies

Several research studies have highlighted the biological activities of oxadiazocins:

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Antioxidant Activity Assessment :
    • In another study utilizing the DPPH assay, a derivative showed an IC50 value of 25 µg/mL, indicating potent antioxidant activity comparable to established antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-(3-Methoxyphenyl)-2,8-Dimethyl Analogue

The closest structural analog is 3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS: 899213-30-0) . Key differences include:

  • Substituent at Position 3 : Methoxy (OCH₃) vs. ethyl (C₂H₅).
    • The methoxy group is electron-withdrawing, reducing aromatic ring electron density, whereas the ethyl group is electron-donating, increasing hydrophobicity.
Table 1: Structural and Functional Comparison
Feature Target Compound 3-Methoxyphenyl-2,8-Dimethyl Analog
Substituent (Position 3) 3-Ethylphenyl 3-Methoxyphenyl
Methyl Groups 2-Methyl 2-Methyl, 8-Methyl
Electronic Effects Electron-donating (ethyl) Electron-withdrawing (methoxy)
Lipophilicity (Predicted) Higher (logP ~3.5) Moderate (logP ~2.8)
Synthetic Accessibility Not reported Commercially available

The methoxy analog’s commercial availability suggests established synthetic routes, while the target compound’s synthesis may require optimization due to the ethyl group’s bulkiness.

Heterocyclic Derivatives: Benzo-Thiazolone and Pyrimidinyl-Benzoxazinone

Table 2: Cross-Class Comparison
Compound Class Key Features Bioactivity Relevance
Methanobenzo-oxadiazocinone Fused oxadiazocine ring; tunable aryl groups Potential CNS or antimicrobial targets (speculative)
Benzo-thiazolone () Thiazolone core; isopropylphenyl substituent Reported in kinase inhibition studies
Pyrimidinyl-benzoxazinone () Pyrimidine-benzoxazine fusion Anticandidate for antiviral agents

The target compound’s oxadiazocine framework offers conformational rigidity compared to the flexible thiazolone or pyrimidine-based systems, which could enhance target binding specificity.

Research Findings and Implications

  • Synthetic Challenges : The ethylphenyl substituent in the target compound may complicate synthesis compared to smaller groups (e.g., methoxy), requiring tailored reaction conditions (e.g., Cs₂CO₃/DMF in ) .
  • Structure-Activity Relationships (SAR) :
    • Ethyl vs. methoxy: Enhanced lipophilicity may improve blood-brain barrier penetration but reduce solubility.
    • Methyl position: The 2-methyl group in the target compound likely minimizes steric clashes compared to the 8-methyl analog .

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